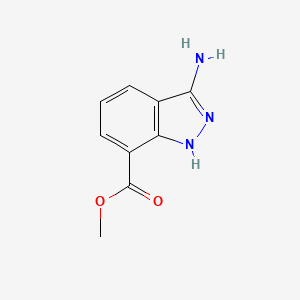

methyl 3-amino-1H-indazole-7-carboxylate

Description

Methyl 3-amino-1H-indazole-7-carboxylate is a heterocyclic aromatic compound featuring an indazole core substituted with an amino group at position 3 and a methyl carboxylate group at position 5. Indazole derivatives are recognized for their bioisosteric resemblance to adenine, enabling interactions with kinase domains, particularly in CK2 inhibitors . The carboxyl group at position 7 enhances binding affinity in enzyme inhibition, as seen in brominated indazole derivatives and pyrazine-based inhibitors . Indazole compounds exhibit diverse biological activities, including antitumor, anti-inflammatory, and antiparasitic effects, making them valuable in drug discovery .

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

methyl 3-amino-1H-indazole-7-carboxylate |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H3,10,11,12) |

InChI Key |

ULECSRFWWIGBRX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NN=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1H-indazole-7-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

Introduction of Functional Groups: The amino group at the 3-position can be introduced through nucleophilic substitution reactions, while the carboxylate ester at the 7-position can be introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles, depending on the desired substituent

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

Methyl 3-amino-1H-indazole-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent positions and functional groups, impacting electronic properties and bioactivity. Below is a comparative analysis:

Impact of Substituent Position on Bioactivity

- Kinase Inhibition (Chk1/CK2): The 3-amino group in this compound may mimic adenine’s nitrogenous interactions, enhancing kinase binding. Computational studies show indazole derivatives with substituents at C3 and C5 (e.g., 3,5-dimethylpyrazole) achieve optimal Chk1-binding energy (-124.04 kcal/mol) .

- Antiparasitic Activity: Indazole derivatives with amino groups at C3 or C5 exhibit superior activity against Leishmania spp. compared to Glucantime, a reference drug. Substituent positioning influences steric compatibility with parasitic enzyme active sites .

Electronic and Quantum Chemical Properties

- HOMO-LUMO Energy Gaps: Substituents alter frontier orbital energies, affecting reactivity. For instance, amino groups at C3 lower the energy gap, increasing electron-donating capacity and corrosion inhibition efficiency (theoretical DFT studies) . Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate’s methoxy group raises HOMO energy (-5.2 eV) compared to non-methoxy analogs (-5.8 eV), enhancing nucleophilic reactivity .

Biological Activity

Methyl 3-amino-1H-indazole-7-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships, supported by relevant research findings.

Chemical Structure and Properties

This compound features a unique indazole core with an amino group at the 3-position and a carboxylate ester at the 7-position. Its molecular formula is , and it has a molecular weight of approximately 194.20 g/mol. The presence of both the amino and carboxylate groups allows for diverse chemical modifications, which may enhance its biological activity .

The mechanism of action of this compound involves interactions with specific biological macromolecules. The amino group can form hydrogen bonds, while the indazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate enzyme or receptor activities, leading to various biological effects .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Research has highlighted the compound's anticancer properties, particularly its ability to inhibit the growth of cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer activity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 | Promotes apoptosis |

| A549 (Lung Cancer) | Not specified | Potential growth inhibition |

| PC-3 (Prostate Cancer) | Not specified | Potential growth inhibition |

| Hep-G2 (Liver Cancer) | Not specified | Potential growth inhibition |

In one study, this compound demonstrated a significant inhibitory effect on K562 cells, inducing apoptosis through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the indazole scaffold significantly affect biological activity. For instance, varying substituents on the indazole ring can enhance potency against specific cancer types. The presence of the amino group at the 3-position is crucial for maintaining activity against cancer cell lines .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- K562 Cell Line Study : A study demonstrated that treatment with this compound resulted in increased apoptosis rates in K562 cells, with significant alterations in apoptosis-related protein expression .

- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties revealed effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.